Ethyl 5-oxohexanoate

Catalog No.
S1527961
CAS No.
13984-57-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-oxohexanoate

CAS Number

13984-57-1

Product Name

Ethyl 5-oxohexanoate

IUPAC Name

ethyl 5-oxohexanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C

Synonyms

4-Acetylbutyric Acid Ethyl Ester; Ethyl 5-oxocaproate; Ethyl 5-oxohexanoate

Canonical SMILES

CCOC(=O)CCCC(=O)C

The exact mass of the compound Ethyl 5-oxohexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-oxohexanoate (CAS: 13984-57-1) is a linear, bifunctional aliphatic keto-ester serving as a high-purity intermediate in fine chemical, pharmaceutical, and specialty materials synthesis. Characterized by a terminal ketone and an ethyl ester moiety separated by a four-carbon chain, it is a colorless liquid with a high boiling point (approx. 222°C) and solubility in common organic solvents. Its primary value lies in its use as a versatile building block for constructing complex molecules, particularly heterocyclic systems and chiral intermediates where the specific C6 backbone is a critical structural determinant.

Direct substitution of Ethyl 5-oxohexanoate with near analogs often leads to process failure or the formation of incorrect products. Using its lower homolog, ethyl levulinate (a C5 keto-ester), will result in different, often smaller, ring structures in critical cyclization reactions. Opting for the parent acid, 5-oxohexanoic acid, necessitates an additional esterification step and introduces a reactive carboxylic acid group that can complicate reaction pathways requiring protected acid functionality. Furthermore, substituting with the corresponding methyl ester, Methyl 5-oxohexanoate, alters key physical properties such as boiling point, which can negatively impact purification schemes and thermal management in sensitive, high-temperature processes. [REFS-1, REFS-2]

Precursor Suitability: High-Yield, Enantiopure Access to a Chiral Hydroxy Intermediate

Ethyl 5-oxohexanoate is a preferred precursor for the chiral building block ethyl (S)-5-hydroxyhexanoate. In a documented biocatalytic reduction using Pichia methanolica, Ethyl 5-oxohexanoate was converted to the corresponding (S)-alcohol with a reported yield of 80-90% and an enantiomeric excess (e.e.) of over 95%. [1] This provides a highly efficient and selective route to an enantiopure intermediate critical for pharmaceutical development, where stereochemistry dictates biological activity. [2]

Evidence DimensionBiocatalytic Reduction Yield & Enantioselectivity
Target Compound Data80-90% yield, >95% e.e. for Ethyl (S)-5-hydroxyhexanoate
Comparator Or BaselineStandard chemical reductions often require chiral catalysts or resolving agents, adding cost and process steps.
Quantified DifferenceAchieves high yield and near-perfect enantioselectivity in a single biocatalytic step.
ConditionsWhole-cell reduction using Pichia methanolica (SC 16116).

This provides a direct, cost-effective, and highly selective manufacturing route to a high-value, enantiopure pharmaceutical building block.

Processability: Higher Boiling Point for Improved Thermal Stability and Separation

Ethyl 5-oxohexanoate possesses a boiling point of approximately 222°C at atmospheric pressure. This is significantly higher than its closest structural analog, ethyl levulinate (boiling point ~206°C), and its corresponding methyl ester, methyl 5-oxohexanoate (boiling point ~202°C). [REFS-2, REFS-3] This elevated boiling point is a key processability advantage.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~222 °C
Comparator Or BaselineEthyl Levulinate (~206 °C); Methyl 5-oxohexanoate (~202 °C)
Quantified Difference16–20 °C higher than common substitutes.
ConditionsStandard atmospheric pressure (760 mmHg).

A higher boiling point reduces material loss in high-temperature reactions and creates a larger temperature differential for more efficient and complete separation from lower-boiling reactants or impurities via distillation.

Precursor Suitability: Essential C6 Backbone for Specific Quinoline Synthesis

The six-carbon backbone of Ethyl 5-oxohexanoate is essential for the synthesis of specific quinoline derivatives used as scaffolds in medicinal chemistry. For example, in the Combes quinoline synthesis, the reaction of an aniline with a β-diketone is a standard route. Ethyl 5-oxohexanoate serves as a precursor to the required 1,3-dicarbonyl species for forming quinolines with specific substitution patterns that cannot be achieved with shorter-chain analogs like ethyl levulinate. Using ethyl levulinate would lead to a different class of heterocycles entirely, making Ethyl 5-oxohexanoate a structurally non-negotiable starting material for these specific targets. [1]

Evidence DimensionCarbon Backbone Length for Cyclization
Target Compound DataEnables formation of specific substituted quinoline rings.
Comparator Or BaselineEthyl levulinate (C5 backbone) would yield pyridinone or other six-membered ring derivatives, not the target quinoline structures.
Quantified DifferenceStructural access to a different, larger heterocyclic scaffold.
ConditionsAcid-catalyzed cyclocondensation reactions (e.g., Combes synthesis or related methods).

For synthesizing specific quinoline-based drug scaffolds, the exact carbon chain length is critical, making this compound an essential and non-substitutable precursor.

Scenario 1: Efficient Production of Chiral Alcohols for Pharmaceutical APIs

For process development teams requiring enantiopure intermediates, Ethyl 5-oxohexanoate is the optimal starting material for biocatalytic reduction to ethyl (S)-5-hydroxyhexanoate. Its demonstrated high conversion yield and excellent enantioselectivity make it a superior choice for developing scalable, cost-effective synthesis routes for chiral drugs. [1]

Scenario 2: Synthesis of Novel Quinoline-Based Scaffolds

In medicinal chemistry programs targeting novel antibiotics or kinase inhibitors, Ethyl 5-oxohexanoate is the correct choice when the synthetic route requires the specific C6 backbone for constructing substituted quinoline cores via cyclocondensation reactions. [2]

Scenario 3: Development of High-Temperature or Continuous Flow Processes

For chemical engineers designing robust, high-temperature synthesis processes, the higher boiling point of Ethyl 5-oxohexanoate provides a wider operational window and simplifies downstream purification, making it a more process-friendly option compared to lower-boiling analogs like ethyl levulinate.

XLogP3

0.4

Boiling Point

221.5 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13984-57-1

Wikipedia

Ethyl 5-oxohexanoate

General Manufacturing Information

Hexanoic acid, 5-oxo-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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